![molecular formula C23H20F3N3OS2 B303534 2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridyl]sulfanyl}-N~1~-(1-phenylethyl)butanamide](/img/structure/B303534.png)
2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridyl]sulfanyl}-N~1~-(1-phenylethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridyl]sulfanyl}-N~1~-(1-phenylethyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridyl]sulfanyl}-N~1~-(1-phenylethyl)butanamide involves the inhibition of key enzymes and pathways involved in inflammation and oxidative stress. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Additionally, the compound has been found to scavenge free radicals and inhibit lipid peroxidation, thereby reducing oxidative stress.
Biochemical and Physiological Effects:
2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridyl]sulfanyl}-N~1~-(1-phenylethyl)butanamide has been shown to have a variety of biochemical and physiological effects. In animal studies, the compound has been found to reduce inflammation, oxidative stress, and neuronal damage in models of neurodegenerative diseases. Additionally, the compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridyl]sulfanyl}-N~1~-(1-phenylethyl)butanamide in lab experiments is its potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases. However, one limitation is that the compound has not yet been extensively studied in humans, and its safety and efficacy in clinical trials are yet to be determined.
Zukünftige Richtungen
There are several future directions for the study of 2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridyl]sulfanyl}-N~1~-(1-phenylethyl)butanamide. One direction is to investigate its potential use in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Another direction is to explore its potential as a chemopreventive agent for various types of cancer. Additionally, further studies are needed to determine the safety and efficacy of the compound in clinical trials.
Synthesemethoden
The synthesis of 2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridyl]sulfanyl}-N~1~-(1-phenylethyl)butanamide involves the reaction of 3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridine thiol with N-(1-phenylethyl)butanamide in the presence of a catalyst. The resulting product is a white crystalline solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridyl]sulfanyl}-N~1~-(1-phenylethyl)butanamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer properties. The compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridyl]sulfanyl}-N~1~-(1-phenylethyl)butanamide |
|---|---|
Molekularformel |
C23H20F3N3OS2 |
Molekulargewicht |
475.6 g/mol |
IUPAC-Name |
2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1-phenylethyl)butanamide |
InChI |
InChI=1S/C23H20F3N3OS2/c1-3-19(21(30)28-14(2)15-8-5-4-6-9-15)32-22-16(13-27)17(23(24,25)26)12-18(29-22)20-10-7-11-31-20/h4-12,14,19H,3H2,1-2H3,(H,28,30) |
InChI-Schlüssel |
GXROUVJVOPFJKS-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC(C)C1=CC=CC=C1)SC2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C#N |
Kanonische SMILES |
CCC(C(=O)NC(C)C1=CC=CC=C1)SC2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



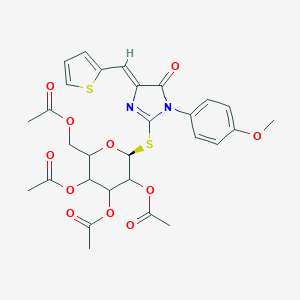
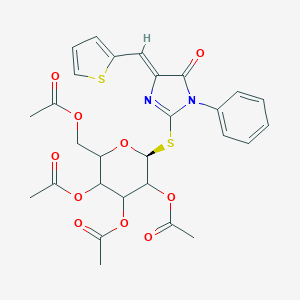
![2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B303456.png)
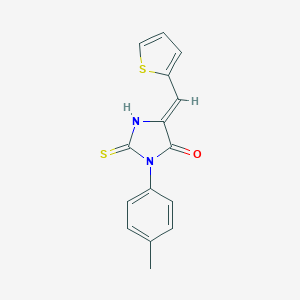
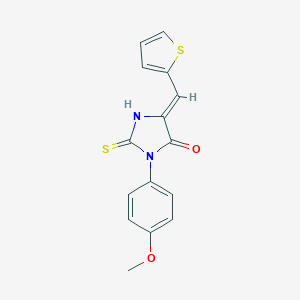
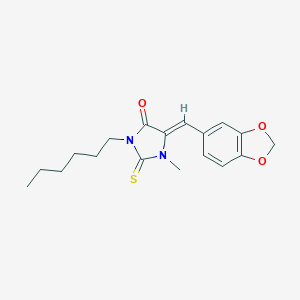
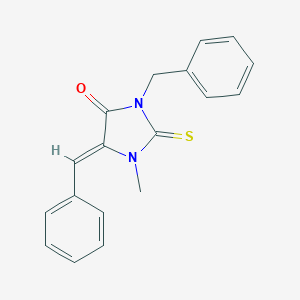
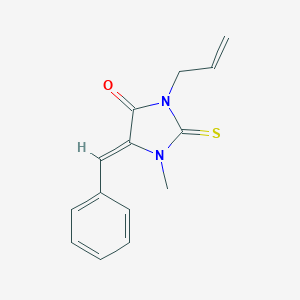
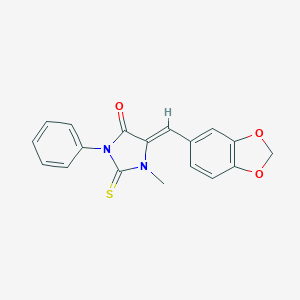




![ethyl 5-[(cyclobutylcarbonyl)amino]-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxylate](/img/structure/B303475.png)